Bis(4-fluorophenyl)amine 1H and 13C NMR spectra data
Bis(4-fluorophenyl)amine 1H and 13C NMR spectra data
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Bis(4-fluorophenyl)amine
This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of bis(4-fluorophenyl)amine. As a molecule of interest in materials science and as a scaffold in medicinal chemistry, a thorough understanding of its structural characterization is paramount. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and purity assessment. We will delve into the theoretical and practical aspects of its ¹H and ¹³C NMR spectra, explaining the causality behind experimental choices and the interpretation of the resulting data.
Molecular Structure and Symmetry Considerations
Bis(4-fluorophenyl)amine, also known as 4,4'-difluorodiphenylamine, possesses a C₂ᵥ symmetry axis passing through the nitrogen atom and bisecting the C-N-C bond angle. This symmetry is the determining factor in the number of unique signals observed in its NMR spectra. The two phenyl rings are chemically equivalent, and within each ring, the carbons and protons are equivalent in pairs.
For clarity in spectral assignment, the following numbering scheme is used:
-
C1: The carbon atom directly bonded to the nitrogen (ipso-carbon).
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C2/C6: The carbon atoms ortho to the nitrogen.
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C3/C5: The carbon atoms meta to the nitrogen.
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C4: The carbon atom bonded to the fluorine.
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H2/H6: The proton atoms on C2/C6.
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H3/H5: The proton atoms on C3/C5.
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N-H: The amine proton.
Caption: Molecular structure and numbering of bis(4-fluorophenyl)amine.
Due to this symmetry, we anticipate:
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¹H NMR: Two signals for the aromatic protons and one signal for the N-H proton.
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¹³C NMR: Four signals for the aromatic carbons.
Analysis of the ¹H NMR Spectrum
The proton NMR spectrum provides information on the electronic environment and connectivity of protons in the molecule.[1] For bis(4-fluorophenyl)amine, the spectrum is characterized by two multiplets in the aromatic region and a typically broad signal for the amine proton.
Expected ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| N-H | 5.5 - 8.0 | Broad Singlet (br s) | - | 1H |
| H2/H6, H2'/H6' | ~7.0 - 7.2 | Apparent Triplet or Multiplet | ³JHH, ⁴JHF | 4H |
| H3/H5, H3'/H5' | ~6.9 - 7.1 | Apparent Triplet or Multiplet | ³JHH, ³JHF | 4H |
Note: The exact chemical shifts and multiplicities can vary with solvent and concentration.
Interpretation and Expert Insights
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Aromatic Protons (H2/H6 and H3/H5): The protons on the phenyl rings ortho (H2/H6) and meta (H3/H5) to the amine group are chemically distinct. They appear as complex multiplets because each proton is coupled not only to its adjacent proton neighbor (³JHH, typically 6-8 Hz) but also to the fluorine atom.[2]
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The coupling to the meta fluorine (⁴JHF for H2/H6) is typically small (2-4 Hz).
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The coupling to the ortho fluorine (³JHF for H3/H5) is larger (8-10 Hz).
-
This results in what often looks like an "apparent triplet" or a doublet of doublets, a characteristic pattern for 1,4-disubstituted benzene rings where the substituents have different electronic properties.[3][4]
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-
Amine Proton (N-H): The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding effects.[5] In a non-polar solvent like CDCl₃, it often appears as a broad singlet around 5.5-6.0 ppm. In a hydrogen-bond-accepting solvent like DMSO-d₆, it will shift downfield significantly (e.g., > 8.0 ppm) and may become sharper. Quadrupole broadening from the ¹⁴N nucleus can also contribute to the broadening of this signal.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic structure, particularly the influence of the electronegative fluorine atom. A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling.[6]
Expected ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) |
| C1, C1' | ~138 - 142 | Doublet | ³JCF ≈ 2-4 Hz |
| C2/C6, C2'/C6' | ~120 - 124 | Doublet | ³JCF ≈ 8-10 Hz |
| C3/C5, C3'/C5' | ~115 - 117 | Doublet | ²JCF ≈ 20-25 Hz |
| C4, C4' | ~155 - 160 | Doublet | ¹JCF ≈ 240-250 Hz |
Note: These are predicted values based on typical ranges for fluorinated aromatic compounds.[7][8]
Interpretation and Expert Insights
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Causality of C-F Coupling: Unlike standard proton-decoupled ¹³C NMR where all signals appear as singlets, the spectrum of bis(4-fluorophenyl)amine will show doublets for all four carbon signals. This is because the standard ¹H decoupling does not affect the coupling between ¹³C and ¹⁹F, both of which are spin-active nuclei (I=1/2).[6][9]
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Magnitude of Coupling Constants: The magnitude of the JCF coupling constant is highly dependent on the number of bonds separating the carbon and fluorine atoms.
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¹JCF (C4): A very large coupling constant (240-250 Hz) is observed for the carbon directly attached to the fluorine. This is a definitive diagnostic signal.[9]
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²JCF (C3/C5): A significant two-bond coupling of around 20-25 Hz is expected for the carbons ortho to the fluorine.
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³JCF (C2/C6 & C1): Smaller three-bond couplings are expected for the carbons meta to the fluorine and the ipso-carbon attached to the nitrogen.
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-
Chemical Shifts: The C4 carbon, being directly attached to the highly electronegative fluorine, is significantly deshielded and appears furthest downfield in the aromatic region (excluding carbonyls).[7] The C3/C5 carbons are shielded relative to benzene due to the electron-donating effect of the amine group.
Self-Validating Experimental Protocol
To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended. This methodology is designed as a self-validating system, where instrument calibration and sample preparation are key to trustworthy results.
Step-by-Step Methodology
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Sample Preparation:
-
Accurately weigh approximately 10-15 mg of bis(4-fluorophenyl)amine. The exact mass is not critical for routine characterization but should be recorded.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a good starting point for general solubility and a clean spectral window.[10]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required. Insoluble particulates will degrade spectral quality (line broadening).
-
-
Instrument Setup & Calibration (e.g., 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent. A stable lock is critical for spectral resolution.
-
Shimming: Perform automated or manual shimming of the magnetic field. The goal is to achieve a narrow, symmetrical solvent peak. This step is the most critical for obtaining sharp lines and resolving fine coupling patterns. The quality of the shim can be validated by the half-height line width of a reference signal (e.g., residual CHCl₃ in CDCl₃).
-
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time: Set to 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): Use a delay of 2-5 seconds to allow for full spin relaxation, ensuring accurate integration.
-
Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise (S/N).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled pulse-and-acquire experiment (e.g., zgpg30 on Bruker systems).
-
Spectral Width: Set a spectral width of ~220-240 ppm.
-
Acquisition Time: Set to 1-1.5 seconds.
-
Relaxation Delay (d1): Use a delay of 2 seconds.
-
Number of Scans: ¹³C is much less sensitive than ¹H. A higher number of scans (e.g., 256 to 1024) is required to achieve adequate S/N, especially for the C1 ipso-carbon which has no attached protons and a longer relaxation time.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Calibrate the chemical shift axis. For CDCl₃, reference the residual CHCl₃ peak to δ 7.26 ppm for ¹H and the CDCl₃ triplet center to δ 77.16 ppm for ¹³C.[11]
-
Integrate the ¹H signals and pick the peaks for both spectra, noting the chemical shifts and coupling constants.
-
Caption: Standard workflow for NMR data acquisition and analysis.
Conclusion
The NMR spectra of bis(4-fluorophenyl)amine are a prime example of how molecular symmetry and the presence of heteroatoms (N, F) dictate spectral appearance. The ¹H spectrum is characterized by two complex aromatic multiplets and a variable N-H signal. The ¹³C spectrum is distinguished by the presence of C-F coupling across one, two, and three bonds, which serves as a powerful diagnostic tool. By following a robust experimental protocol and understanding the principles of chemical shift and spin-spin coupling, NMR spectroscopy provides an unambiguous and comprehensive characterization of this important molecule.
References
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Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
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Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017 - Supporting Information. Retrieved from [Link]
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Ren, W., et al. (n.d.). A direct metal-free C2-H functionalization of quinoline N-oxides - Supporting Information. Retrieved from [Link]
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Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
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Roberts, J. D., & Weigert, F. J. (1970). Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society. Retrieved from [Link]
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Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
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AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
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University of California, Davis. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
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